Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate
Description
Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate is a complex heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. Key structural elements include:
- Thienopyridine backbone: A thiophene ring fused to a pyridine ring at the [2,3-b] position.
- Substituents: 3-Amino and 6-methyl groups on the thienopyridine moiety. A carboxamido linkage connecting the thienopyridine to a 4,5-dimethoxybenzoate ester.
Properties
IUPAC Name |
methyl 2-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-9-5-6-10-15(20)16(28-18(10)21-9)17(23)22-12-8-14(26-3)13(25-2)7-11(12)19(24)27-4/h5-8H,20H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQBSMTVCVGOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thieno[2,3-b]pyridine structure One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in the development of new drugs, particularly in the field of oncology.
Industry: It is used in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound and derivatives (11a, 11b, 12) share fused heterocyclic cores but differ in substituents. Nitriles and methylfurans in compounds contrast with the target’s carboxamido and dimethoxybenzoate groups.
- Imidazo[4,5-b]pyridines () are structurally distinct but highlight the role of heterocyclic amines in mutagenicity and carcinogenicity .
- The compound demonstrates pyridine-based diversity but lacks fused rings, emphasizing substituent-driven property modulation .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s higher molecular weight (464.47 g/mol) reflects its bulky dimethoxybenzoate group, which may reduce solubility compared to nitrile-containing analogs (e.g., 11a: 386.37 g/mol).
- Spectral differences (e.g., absence of nitrile peaks in the target vs. compounds) highlight functional group variations.
Biological Activity
Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : CHNOS
- Molecular Weight : 350.39 g/mol
- CAS Number : 193400-52-1
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 3-amino-6-methylthieno[2,3-b]pyridine derivatives. The process includes the formation of the carboxamide linkage and methoxy substitution on the benzoate moiety.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of related compounds in the thieno[2,3-b]pyridine family. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown significant activity against various pathogens:
- Pseudomonas aeruginosa : MIC values as low as 0.21 µM were reported for structurally related compounds.
- Escherichia coli : Comparable MIC values indicate potent antibacterial effects.
The compound's mechanism of action may involve inhibition of bacterial DNA gyrase and MurD enzyme, critical for bacterial cell wall synthesis and DNA replication.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been performed using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Notably:
- Compounds in this class exhibited varying degrees of cytotoxicity, with some showing lower toxicity profiles than established drugs like ciprofloxacin.
- The IC values for these compounds suggest a favorable therapeutic index for further development.
Case Studies and Research Findings
- Study on Antifungal Activity : A study evaluated the antifungal properties of thieno[2,3-b]pyridines against Candida species. The results indicated that certain derivatives had significant antifungal activity with MIC values ranging from 0.83 µM to higher concentrations depending on the specific strain tested.
- Molecular Docking Studies : Computational studies have demonstrated that this compound binds effectively to target proteins involved in microbial resistance mechanisms. Binding energies comparable to standard antibiotics suggest a promising lead for drug development.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight | Antimicrobial Activity (MIC) | Cytotoxicity (IC) |
|---|---|---|---|
| Compound A | 350.39 g/mol | 0.21 µM (P. aeruginosa) | >100 µM (HaCat) |
| Compound B | 222.26 g/mol | 0.83 µM (C. albicans) | >50 µM (BALB/c 3T3) |
| Compound C | 208.24 g/mol | Variable | >75 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
